Aniline, N-((methylthio)methyl)-, also known as N-(methylsulfanylmethyl)aniline, is an organic compound classified within the aniline family. Anilines are derivatives of ammonia where one or more hydrogen atoms are replaced with aryl groups. This specific compound features a methylsulfanylmethyl group attached to the nitrogen atom of the aniline structure. Its molecular formula is with a molecular weight of 153.25 g/mol, and it is identified by the CAS number 98499-59-3. The compound has applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and potential biological activities.
Research indicates that N-(methylsulfanylmethyl)aniline exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action involves its interaction with various molecular targets, which may lead to the modulation of enzyme activities and disruption of cellular processes. This interaction can induce oxidative stress and affect cell viability, making it a subject of interest in drug development and pharmaceutical research .
The synthesis of N-(methylsulfanylmethyl)aniline can be achieved through various methods:
N-(methylsulfanylmethyl)aniline is utilized across several domains:
Studies on the interactions of N-(methylsulfanylmethyl)aniline reveal that it can react with methyl radicals, leading to various bimolecular products. The kinetic mechanisms involved have been thoroughly investigated under varying temperatures and pressures. These studies highlight the compound's reactivity and potential pathways for forming new products through radical interactions .
Several compounds share structural similarities with N-(methylsulfanylmethyl)aniline, including:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Aniline | C6H5NH2 | No substituents on nitrogen |
| N-Methylaniline | C7H9N | One methyl group attached to nitrogen |
| N,N-Dimethylaniline | C8H11N | Two methyl groups attached to nitrogen |
N-(methylsulfanylmethyl)aniline is unique due to the presence of a methylthio group that influences its reactivity and biological activity compared to other anilines. This specific substitution allows for distinct chemical behavior, particularly in its interactions with radicals and potential applications in medicinal chemistry .